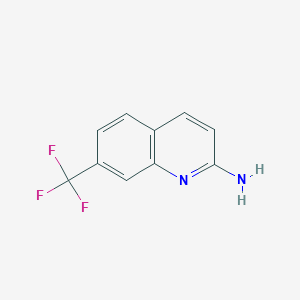

7-(Trifluoromethyl)quinolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKJFBMTNDZZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555325 | |

| Record name | 7-(Trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113508-12-6 | |

| Record name | 7-(Trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Trifluoromethyl-Quinoline Scaffold

An In-Depth Technical Guide to 7-(Trifluoromethyl)quinolin-2-amine (CAS 113508-12-6): Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its physicochemical properties, outline a robust synthetic strategy, and explore its potential applications, grounded in the established biological activities of structurally related quinoline derivatives.

Quinoline and its derivatives are foundational scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties.[3] In the context of the quinoline ring, the strongly electron-withdrawing nature of the -CF3 group can create unique intramolecular charge-transfer (ICT) characteristics, making these compounds valuable as potential fluorescent probes.[3]

This compound combines these key features: a privileged heterocyclic core, a bio-potentiating trifluoromethyl substituent, and a versatile primary amine handle for further chemical elaboration. This makes it a valuable intermediate for the synthesis of novel compounds in drug development and chemical biology.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 113508-12-6 | [4] |

| Molecular Formula | C₁₀H₇F₃N₂ | [4] |

| Molecular Weight | 212.17 g/mol | [4] |

| Melting Point | 174-177 °C | [4] |

| Boiling Point | 306.6 ± 37.0 °C (Predicted) | [4] |

| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Pale cream to cream crystals or powder | [5] |

Spectroscopic Characterization Workflow

While specific spectra for this exact compound are proprietary to manufacturers, the following details a standard, self-validating protocol for its characterization, based on methods used for analogous quinoline derivatives.[6]

Caption: Standard workflow for spectroscopic validation.

Expected Spectroscopic Signatures:

-

¹H NMR: Aromatic protons on the quinoline core would appear in the downfield region (approx. 7.0-8.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration.

-

¹³C NMR: Signals corresponding to the 10 carbon atoms, including the characteristic quartet for the -CF₃ carbon due to C-F coupling.

-

FT-IR: Characteristic stretching vibrations for N-H bonds of the primary amine (approx. 3300-3500 cm⁻¹), C=N and C=C bonds of the aromatic system (approx. 1500-1650 cm⁻¹), and strong C-F bonds (approx. 1100-1300 cm⁻¹).[6]

-

Mass Spectrometry: A molecular ion peak [M]+ at m/z ≈ 212.06, confirming the molecular weight.

Synthesis and Reactivity

Proposed Synthetic Route: Regioselective Combes Quinoline Synthesis

A highly efficient and regioselective method for synthesizing substituted 7-aminoquinolines involves the catalyst-free condensation of m-phenylenediamines with trifluoromethyl-containing 1,3-dicarbonyl compounds.[3] The strong electron-withdrawing effect of the trifluoromethyl group dictates the regioselectivity of the cyclization, avoiding the need for harsh acid catalysts.

The proposed synthesis for this compound would adapt this logic, likely starting from 3-(Trifluoromethyl)aniline and a suitable β-keto nitrile or a related synthon that can provide the 2-amino functionality. A plausible pathway is the reaction of 3-(Trifluoromethyl)aniline with an enamine or enol ether derived from malononitrile under thermal or acid-catalyzed conditions.

Caption: Plausible synthetic workflow for the target compound.

Chemical Reactivity and Role as a Building Block

The 2-amino group is a versatile functional handle for derivatization. As a primary aromatic amine, it can undergo a wide range of classical organic reactions, making it an excellent starting point for library synthesis.

Key Potential Reactions:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Buchwald-Hartwig/Ullmann Coupling: Cross-coupling reactions with aryl halides to form diarylamines.

-

Diazotization: Conversion to a diazonium salt, which can be subsequently displaced by various nucleophiles (Sandmeyer reaction).

-

Pictet-Spengler Reaction: Condensation with aldehydes or ketones to form fused heterocyclic systems.

Applications in Drug Discovery and Research

While specific biological data for this compound is not widely published, its structural motifs are present in compounds with significant, well-documented pharmacological activities. This provides a strong rationale for its use in discovery programs.

Anticancer Potential

The quinoline scaffold is a known "privileged structure" in oncology.[7] Research into the closely related isomer, 2-(trifluoromethyl)quinolin-4-amine, has yielded derivatives with potent antitumor activity.[7]

-

Mechanism of Action Insight: One study found that derivatives of 2-(trifluoromethyl)quinolin-4-amine act as microtubule-targeted agents. They inhibit tubulin polymerization, arrest cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, functioning similarly to colchicine.[7]

-

Rationale for Use: Given these findings, this compound serves as a critical building block for synthesizing positional isomers and novel derivatives to explore this anticancer mechanism further. The different substitution pattern could alter target affinity, selectivity, and pharmacokinetic properties.

Antimalarial and Antimicrobial Research

Quinoline is the foundational structure for classic antimalarial drugs like chloroquine and mefloquine.[1][8] Furthermore, fluorinated quinolines have been investigated as potent antimycobacterial agents.

-

Relevant Research: A study on 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives demonstrated significant in vitro activity against Mycobacterium tuberculosis strain H37Rv.[9] The most potent compound in that series exhibited a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL, comparable to first-line tuberculosis drugs.[9]

-

Rationale for Use: This highlights the potential of the trifluoromethyl-aminoquinoline scaffold in combating infectious diseases. This compound provides a platform to generate new chemical entities for screening against drug-resistant bacterial and parasitic strains.

Safety, Handling, and Storage

Proper handling is essential when working with this compound.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed (Oral, Category 4).[9]

-

Skin Irritation: Causes skin irritation (Category 2).[9]

-

Eye Irritation: Causes serious eye irritation (Category 2A).[9]

-

Respiratory Irritation: May cause respiratory tract irritation.[9]

Recommended Handling Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Safe Handling Practices: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Recommended storage temperature is between 2-8°C.[10]

-

Keep in a dark place to prevent degradation from light.[10]

Conclusion

This compound (CAS 113508-12-6) is more than a simple chemical intermediate; it is a strategically designed building block that leverages the proven biological relevance of the quinoline scaffold with the advantageous physicochemical properties imparted by trifluoromethylation. Its established synthesis logic and versatile reactivity make it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics, particularly in the fields of oncology and infectious diseases. The insights from related isomers strongly suggest that derivatives of this compound represent a promising avenue for future drug discovery efforts.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:113508-12-6 | Chemsrc [chemsrc.com]

- 5. 7-(Trifluoromethyl)quinoline, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical characteristics of 7-(Trifluoromethyl)quinolin-2-amine

An In-depth Technical Guide to the Physicochemical Characteristics of 7-(Trifluoromethyl)quinolin-2-amine

Abstract

This compound is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its molecular architecture, which combines the privileged quinoline scaffold with an electron-withdrawing trifluoromethyl group and a nucleophilic amino group, imparts a unique combination of physicochemical properties. These characteristics are critical for its application in drug design, where the trifluoromethyl moiety can enhance metabolic stability, lipophilicity, and binding affinity, and the quinoline core is a frequent feature in anticancer and antimicrobial agents.[1][2][3][4] This guide provides a comprehensive technical overview of the core , offering field-proven insights and detailed experimental protocols for its analysis. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this versatile chemical entity.

Introduction

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents.[5] Its rigid, planar structure and ability to participate in π-π stacking, hydrogen bonding, and metal coordination make it an exceptionally versatile scaffold for interacting with biological targets. Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as antimalarial drugs (e.g., chloroquine), anticancer agents, and antibiotics.[1][6]

The Role of the Trifluoromethyl Group in Drug Design

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to modulate a molecule's biological and physical properties.[2] The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can significantly alter the pKa of nearby basic centers and influence the electronic nature of aromatic rings. Furthermore, the -CF3 group is highly lipophilic and metabolically stable, often improving a drug candidate's membrane permeability, oral bioavailability, and resistance to oxidative degradation by cytochrome P450 enzymes.[3][7]

Profile of this compound

This compound (CAS No. 113508-12-6) integrates these two critical moieties. The 2-amino group provides a key site for further chemical modification and can act as a hydrogen bond donor, while the 7-trifluoromethyl group modulates the electronic properties and lipophilicity of the entire molecule. Understanding its fundamental physicochemical characteristics is paramount for predicting its behavior in biological systems and for designing robust synthetic and analytical methodologies.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the foundation of its application in research and development.

Molecular Structure and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 113508-12-6 | [8][9] |

| Molecular Formula | C₁₀H₇F₃N₂ | [8] |

| Molecular Weight | 212.17 g/mol | |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1N | - |

Physical Properties

The physical state and thermal properties of a compound dictate its handling, formulation, and purification strategies.

| Property | Value | Notes |

| Appearance | White to off-white solid | [10] (for related compound) |

| Melting Point | 174-177 °C | [8] |

| Boiling Point | 306.6 ± 37.0 °C | Predicted |

| Density | 1.390 ± 0.06 g/cm³ | Predicted |

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both biological assays and synthetic reactions. Based on its structure, this compound is predicted to have low aqueous solubility due to its largely hydrophobic aromatic framework.[11] However, the presence of two basic nitrogen atoms suggests that its solubility is strongly pH-dependent.

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

-

Preparation: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is essential.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Sampling and Analysis: Carefully extract a precise aliquot from the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Causality: This method ensures that the measured concentration represents the true thermodynamic solubility by allowing the system to reach a state of equilibrium between the solid and solution phases, which is critical for accurate pharmacokinetic modeling.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity/Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor interactions. This compound has two basic centers: the quinoline ring nitrogen and the exocyclic 2-amino group.

-

Quinoline Nitrogen: The pKa of unsubstituted quinoline is approximately 4.9.[12] The strongly electron-withdrawing -CF3 group at the 7-position is expected to significantly decrease the basicity of the quinoline nitrogen, lowering its pKa. A predicted pKa for the related 7-(trifluoromethyl)quinoline is 2.55.[10]

-

2-Amino Group: The exocyclic amino group is expected to be the more basic site. Its pKa will determine the charge state of the molecule under most physiological conditions.

-

Stock Solution: Prepare a stock solution of the compound in a co-solvent like methanol or DMSO.

-

Titration Setup: In a thermostatted vessel, add a precise volume of the stock solution to a salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration: Perform a potentiometric titration by adding small, precise aliquots of standardized HCl. After each addition, record the pH and the full UV-Vis spectrum (e.g., 200-400 nm).

-

Data Analysis: The collected spectral data at different pH values are analyzed using specialized software (e.g., Hyperquad) to resolve the pKa values.

-

Causality: This method is highly sensitive and requires minimal sample. It works by correlating the changes in the UV-Vis absorbance spectrum, which are due to the different electronic structures of the protonated and neutral species, with the measured pH.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: Expected signals would include distinct aromatic protons on the quinoline core, with chemical shifts and coupling constants influenced by the positions of the amino and trifluoromethyl groups. A broad singlet for the -NH₂ protons would also be expected.

-

¹³C NMR: The spectrum will show ten distinct carbon signals. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will reflect the electron-withdrawing nature of the -CF₃ group and the electron-donating nature of the -NH₂ group.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides confirmation of the electronic environment.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Expected Ionization: Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺.

-

Fragmentation: Tandem MS (MS/MS) would likely reveal characteristic fragmentation patterns of the quinoline core. Common fragmentation pathways for quinolones can include the loss of small neutral molecules.[14][15] The stability of the trifluoromethyl group means it is likely to be retained on major fragments.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Dilute further for analysis.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte for positive mode ESI.

-

Mass Spectrometry: Direct the column effluent into the ESI source of the mass spectrometer. Acquire data in full scan mode to identify the [M+H]⁺ ion.

-

Tandem MS: Perform a product ion scan on the isolated [M+H]⁺ peak to obtain the fragmentation pattern for structural confirmation.

References

- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS#:113508-12-6 | Chemsrc [chemsrc.com]

- 9. 113508-12-6|this compound|BLD Pharm [bldpharm.com]

- 10. 7-(Trifluoromethyl)quinoline , 97% , 325-14-4 - CookeChem [cookechem.com]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-(Trifluoromethyl)quinolin-2-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 7-(Trifluoromethyl)quinolin-2-amine, a compound of significant interest in medicinal chemistry and drug development. Due to the influence of the electron-withdrawing trifluoromethyl group and the electron-donating amine group on the quinoline scaffold, understanding its structural and electronic characteristics through spectroscopic analysis is paramount.[1][2] This document synthesizes predicted spectroscopic data based on analogous compounds and established principles of NMR, mass spectrometry, and infrared spectroscopy. Furthermore, it offers detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this and similar molecules, ensuring scientific integrity and reproducibility in research endeavors.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental heterocyclic structures renowned for their wide range of pharmacological activities, including antimalarial, antibacterial, and antineoplastic properties.[3] The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Concurrently, the presence of an amino group can modulate the electronic properties and provide a key site for further chemical modifications. The strategic placement of both a trifluoromethyl group at the 7-position and an amino group at the 2-position of the quinoline ring in this compound creates a molecule with unique electronic and conformational properties, making it a valuable scaffold in drug discovery.[1] An in-depth understanding of its spectroscopic signature is therefore crucial for its unambiguous identification, purity assessment, and the elucidation of its interactions in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information on the arrangement of atoms within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing trifluoromethyl group. The predicted chemical shifts (in ppm) in a suitable deuterated solvent like DMSO-d₆ are presented in Table 1 .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H₃ | ~6.8 - 7.0 | d | ~8.5 |

| H₄ | ~7.8 - 8.0 | d | ~8.5 |

| H₅ | ~7.6 - 7.8 | d | ~8.0 |

| H₆ | ~7.4 - 7.6 | dd | ~8.0, 1.5 |

| H₈ | ~8.1 - 8.3 | s | - |

| NH₂ | ~5.5 - 6.5 | br s | - |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Causality Behind Predicted Shifts: The protons on the pyridine ring (H₃ and H₄) are significantly influenced by the adjacent amino group. H₃ is expected to be shielded and appear at a lower chemical shift. The protons on the benzene ring (H₅, H₆, and H₈) are affected by the trifluoromethyl group. H₈, being ortho to the CF₃ group, is expected to be the most deshielded and may appear as a singlet or a narrow doublet depending on the coupling with H₆. The NH₂ protons will likely appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The trifluoromethyl group will have a pronounced effect on the chemical shifts of the carbons in the benzene ring and will also exhibit a characteristic quartet splitting pattern due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C₂ | ~158 - 162 | s |

| C₃ | ~110 - 114 | s |

| C₄ | ~138 - 142 | s |

| C₄ₐ | ~148 - 152 | s |

| C₅ | ~122 - 126 | s |

| C₆ | ~120 - 124 | q |

| C₇ | ~128 - 132 | q |

| C₈ | ~118 - 122 | q |

| C₈ₐ | ~145 - 149 | s |

| CF₃ | ~123 - 127 | q |

s = singlet, q = quartet

Expert Interpretation: The carbon attached to the amino group (C₂) will be significantly deshielded. The carbon bearing the trifluoromethyl group (C₇) and the CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of the carbons in the benzene ring will be influenced by the strong electron-withdrawing nature of the CF₃ group.

Experimental Protocol for NMR Spectroscopy

A robust and standardized protocol is essential for acquiring high-quality NMR data.[5]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming to achieve sharp and symmetrical peaks.

-

-

¹H NMR Spectrum Acquisition:

-

Utilize a standard single-pulse experiment.

-

Set appropriate parameters, including spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans. For dilute samples, increasing the number of scans will improve the signal-to-noise ratio.[5]

-

-

¹³C NMR Spectrum Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.

-

A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.[5]

-

Diagram of NMR Workflow

Caption: A streamlined workflow for acquiring and processing NMR data.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₁₀H₇F₃N₂), the expected exact mass is approximately 212.0561 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed with high accuracy, confirming the elemental composition.

Table 3: Predicted Key Mass Spectrometry Peaks

| m/z (mass-to-charge ratio) | Interpretation |

| ~213.0639 | [M+H]⁺ (protonated molecule) |

| ~212.0561 | [M]⁺ (molecular ion) |

| ~193 | [M-F]⁺ or [M-NH]⁺ |

| ~143 | [M-CF₃]⁺ |

Trustworthiness of Fragmentation: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve the loss of substituents and cleavage of the heterocyclic ring. The loss of a fluorine atom or the entire trifluoromethyl group are expected fragmentation pathways.

Experimental Protocol for Mass Spectrometry

Proper sample preparation is critical for obtaining clean and interpretable mass spectra.[6][7]

Step-by-Step Methodology:

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent depends on the ionization technique.[8]

-

The sample solution may need to be acidified slightly (e.g., with 0.1% formic acid) to promote protonation for positive ion mode analysis.

-

-

Infusion and Analysis:

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography (LC) system. LC-MS is often preferred as it provides an additional layer of separation and purification.[9]

-

Acquire the mass spectrum in the appropriate mass range. Both low-resolution (for nominal mass) and high-resolution (for accurate mass and elemental composition) scans should be performed.

-

Diagram of LC-MS Workflow

Caption: A typical workflow for LC-MS analysis of small molecules.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-N bonds, C-F bonds, and the aromatic C-H and C=C bonds.

Predicted Infrared Absorption Bands

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |

| 1650 - 1580 | N-H bend (scissoring) | Medium to Strong |

| 1620 - 1450 | C=C aromatic ring stretch | Medium to Strong |

| 1350 - 1250 | C-N stretch (aromatic amine) | Strong |

| 1300 - 1100 | C-F stretch | Strong |

| 900 - 650 | Aromatic C-H out-of-plane bend | Strong |

Authoritative Grounding: Primary aromatic amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹.[10][11] The C-N stretching vibration for aromatic amines is usually a strong band observed between 1335-1250 cm⁻¹.[10] The C-F stretching vibrations are typically strong and appear in the 1300-1100 cm⁻¹ region. The substitution pattern on the aromatic ring can often be inferred from the pattern of the C-H out-of-plane bending bands in the fingerprint region (900-650 cm⁻¹).[11]

Experimental Protocol for FTIR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a detailed, albeit predictive, overview of its expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, grounded in established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a robust framework for researchers to acquire high-quality, reproducible data. A thorough understanding of the spectroscopic properties detailed herein will empower scientists to confidently identify, characterize, and utilize this promising molecule in their future endeavors.

References

- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. benchchem.com [benchchem.com]

- 6. biocompare.com [biocompare.com]

- 7. organomation.com [organomation.com]

- 8. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. tecan.com [tecan.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Comprehensive Technical Guide to 7-(Trifluoromethyl)quinolin-2-amine: Properties, Synthesis, and Applications

An in-depth technical guide on 7-(Trifluoromethyl)quinolin-2-amine, detailing its molecular weight, formula, and other core attributes for researchers, scientists, and drug development professionals.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of this compound, a fluorinated heterocyclic compound of significant interest in contemporary medicinal chemistry. We will cover its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic rationale, and discuss its applications, particularly in the context of drug discovery.

Core Molecular Profile

A thorough understanding of a compound's basic molecular and physical characteristics is the foundation for its application in research and development.

Molecular Formula, Weight, and Structure

The precise composition and mass of this compound are critical for experimental design and analytical interpretation.

-

Molecular Formula: C₁₀H₇F₃N₂

-

Molecular Weight: 212.17 g/mol

The arrangement of these atoms into the quinoline scaffold, featuring an amine at the 2-position and a trifluoromethyl group at the 7-position, is depicted below.

Figure 1: Chemical Structure of this compound

Physicochemical Data Summary

The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group, in particular, is known to modulate lipophilicity and metabolic stability.

| Property | Value | Source |

| Molecular Weight | 212.17 g/mol | |

| Molecular Formula | C₁₀H₇F₃N₂ | |

| XLogP3 | 3.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 212.056126 g/mol | |

| Topological Polar Surface Area | 38.9 Ų |

Synthesis and Characterization

The construction of the this compound scaffold can be accomplished via several synthetic strategies. Below is a representative workflow that highlights key chemical transformations.

Experimental Workflow: A Representative Synthesis

A common approach involves the construction of the quinoline core followed by functional group interconversion.

Figure 2: A multi-step synthetic workflow for this compound.

Methodology and Mechanistic Rationale:

-

Gould-Jacobs Reaction: The synthesis often commences with the reaction of 3-(trifluoromethyl)aniline with diethyl malonate. This sequence involves an initial nucleophilic substitution followed by a thermally induced cyclization. The choice of this reaction is based on its reliability for constructing the 4-hydroxyquinoline core from anilines.

-

Chlorination: The resulting quinolone is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as it converts the hydroxyl groups into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

-

Selective Amination and Dechlorination: The dichloro-intermediate undergoes ammonolysis, where an amino group is introduced, typically at the more reactive position. This is followed by a catalytic hydrogenation step, which serves to reductively remove the remaining chlorine atom, yielding the final product. The selectivity of these steps is a key consideration in the overall synthetic design.

Applications in Drug Discovery

The this compound scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

Role as a Kinase Inhibitor Scaffold

The quinoline ring system is a common feature in many approved and investigational kinase inhibitors. The 2-amino group is particularly important as it can form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.

Solubility Profile of 7-(Trifluoromethyl)quinolin-2-amine in Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

7-(Trifluoromethyl)quinolin-2-amine is a substituted quinoline derivative. The quinoline scaffold is a significant structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and antineoplastic properties.[1] The incorporation of a trifluoromethyl group, a common bioisostere for a methyl group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The 2-amino substitution provides a key site for further chemical modification and potential hydrogen bonding interactions.

Despite the importance of this structural class, comprehensive public data on the solubility of this compound is limited. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the factors governing its solubility and presents a robust experimental framework for its systematic determination in various organic solvents. We will move from theoretical prediction based on molecular structure to a detailed, field-proven experimental protocol for quantitative analysis.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] A solute's solubility in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. An analysis of the this compound structure provides critical insights into its expected behavior.

Caption: Key functional regions of this compound.

-

Quinoline Core : This bicyclic aromatic system is inherently hydrophobic and contributes to solubility in less polar solvents.

-

Amine (-NH2) Group : As a polar functional group, the primary amine can participate in hydrogen bonding, both as a donor and an acceptor. This feature enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO). Furthermore, its basic nature suggests that solubility will be significantly higher in acidic media where it can be protonated to form a more soluble salt.

-

Trifluoromethyl (-CF3) Group : This group is strongly electron-withdrawing and highly lipophilic (fat-soluble). Its presence increases the overall nonpolar character of the molecule, which can counteract the polarity of the amine group and favor solubility in solvents of moderate to low polarity.

Predicted Solubility Profile: Based on this structural analysis, we can predict the following general solubility trends:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar amine group and the aromatic system.

-

Moderate to Good Solubility: In lower-chain alcohols like methanol and ethanol, which are polar protic solvents capable of hydrogen bonding.

-

Moderate Solubility: In chlorinated solvents like dichloromethane and chloroform, and other moderately polar solvents like ethyl acetate and acetone.

-

Low Solubility: In nonpolar aliphatic solvents such as hexane and cyclohexane, where the polar amine group presents a significant energetic penalty for dissolution.

-

pH-Dependent Aqueous Solubility: Very low solubility is expected in neutral water. However, solubility should increase in acidic aqueous solutions (e.g., 5% HCl) due to the formation of the corresponding ammonium salt.[3]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate data. The following section outlines a comprehensive workflow, from a rapid qualitative assessment to a quantitative "gold standard" method.

Caption: Workflow for experimental solubility determination.

Part A: Protocol for Qualitative Solubility Assessment

This initial test provides a rapid overview of solubility across a range of solvents, guiding the selection for more rigorous quantitative analysis.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass tubes)

-

A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Preparation : Weigh approximately 2-5 mg of this compound and place it into a clean, dry test tube.[4]

-

Solvent Addition : Add the selected solvent dropwise, starting with 0.25 mL.

-

Mixing : Vigorously shake or vortex the tube for 60 seconds after the solvent addition.[5]

-

Observation : Observe the mixture against a contrasting background. Note if the solid has completely dissolved.

-

Incremental Addition : If the solid has not dissolved, continue adding the solvent in 0.25 mL increments, vortexing for 60 seconds after each addition, up to a total volume of 1.0 mL.

-

Classification :

-

Soluble : The compound dissolves completely in ≤ 1.0 mL of solvent.

-

Partially Soluble : Some, but not all, of the solid dissolves.

-

Insoluble : No visible dissolution of the solid occurs.

-

-

Record : Record the observations for each solvent tested.

Part B: Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility and is essential for generating reliable data for applications like drug formulation.[6]

Materials:

-

This compound

-

Selected organic solvents

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical instrumentation (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a vial (ensure solid remains undissolved).

-

Add a known volume of the selected solvent.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to be certain.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particulates. This step is critical to prevent artificially high results.

-

-

Concentration Analysis :

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Generate a calibration curve using the analytical instrument (e.g., by plotting UV absorbance vs. concentration).

-

Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

-

Measure the response of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Data Presentation

All experimentally determined quantitative data should be summarized for clear comparison.

| Solvent | Classification | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |

| e.g., Hexane | Nonpolar | 0.1 | 25 | ||

| e.g., Toluene | Nonpolar (Aromatic) | 2.4 | 25 | ||

| e.g., Dichloromethane | Polar Aprotic | 3.1 | 25 | ||

| e.g., Acetone | Polar Aprotic | 5.1 | 25 | ||

| e.g., Ethanol | Polar Protic | 4.3 | 25 | ||

| e.g., Methanol | Polar Protic | 5.1 | 25 | ||

| e.g., DMSO | Polar Aprotic | 7.2 | 25 | ||

| e.g., 5% aq. HCl | Aqueous Acid | N/A | 25 |

Safety and Handling

Proper safety precautions are mandatory when handling this compound and organic solvents.

Compound-Specific Information (this compound):

-

Hazards : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

-

Handling : Avoid formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[7][8]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9]

General Solvent Safety:

-

Many organic solvents are flammable and/or toxic. Handle them in a well-ventilated area, away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each specific solvent before use.

-

Dispose of chemical waste according to institutional and local regulations.

Conclusion

The solubility of this compound is dictated by a balance between its nonpolar aromatic core and lipophilic trifluoromethyl group, and its polar, basic amine functionality. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in alcohols and limited solubility in nonpolar hydrocarbons. Due to the lack of extensive published data, the experimental protocols provided in this guide offer a reliable and systematic approach for researchers to accurately quantify its solubility. This empirical data is fundamental for the successful application of this compound in drug discovery, chemical synthesis, and materials science.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. m.youtube.com [m.youtube.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. benchchem.com [benchchem.com]

- 7. angenechemical.com [angenechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

The Strategic Incorporation of the Trifluoromethyl Group in Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2] The strategic modification of this privileged scaffold is a key focus in the quest for novel drug candidates with enhanced efficacy, selectivity, and pharmacokinetic profiles. Among the various substituents employed, the trifluoromethyl (CF3) group has emerged as a uniquely powerful tool for fine-tuning the properties of quinoline derivatives.[3] This in-depth technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the design and development of quinoline-based therapeutics, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties of the CF3 group, its profound impact on the biological activity and pharmacokinetic profile of quinoline derivatives, and the synthetic strategies for its incorporation.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto a quinoline scaffold instigates a cascade of changes in the molecule's physicochemical properties. These alterations are pivotal in modulating the drug-like characteristics of the resulting derivatives.

Enhanced Lipophilicity

The trifluoromethyl group is significantly more lipophilic than a methyl group, a hydrogen atom, or even a chlorine atom.[4][5] This increased lipophilicity, quantified by the Hansch-Fujita π constant of +0.88, can substantially improve a drug candidate's ability to cross cellular membranes, a critical factor for reaching intracellular targets and enhancing oral bioavailability.[3][4] However, it is crucial to balance this increased lipophilicity, as excessive values can lead to poor aqueous solubility and non-specific binding.[4]

Potent Electron-Withdrawing Nature

With a Pauling electronegativity intermediate between that of fluorine and chlorine, the trifluoromethyl group acts as a strong electron-withdrawing substituent through the inductive effect.[4][6] This property significantly influences the electron distribution within the quinoline ring system.[3] The electron-withdrawing nature of the CF3 group can modulate the pKa of the quinoline nitrogen, impacting its basicity and, consequently, its interaction with biological targets and its solubility at physiological pH.[5][6]

Increased Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[7][8] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4][8] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often target more labile C-H bonds in methyl or other alkyl groups.[5][9] By blocking potential sites of metabolism, the introduction of a CF3 group can prolong the in vivo half-life of a drug, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[7][9]

Steric and Conformational Influence

The trifluoromethyl group is bulkier than a methyl group and comparable in size to an isopropyl group.[4][7] This steric bulk can influence the preferred conformation of the molecule and its binding to target proteins. The introduction of a CF3 group can lead to more selective binding by promoting interactions with specific hydrophobic pockets within the active site of a receptor or enzyme, while sterically hindering binding to off-target proteins.[7]

Physicochemical Properties at a Glance

| Property | Trifluoromethyl (CF3) Group | Impact on Quinoline Derivatives |

| Lipophilicity (π constant) | +0.88[4] | Increased membrane permeability and bioavailability.[3][10] |

| Electronegativity | High (intermediate between F and Cl)[6] | Strong electron-withdrawing effect, modulating pKa and target interactions.[5] |

| Metabolic Stability | High (C-F bond energy ~485 kJ/mol)[4][8] | Increased resistance to oxidative metabolism, leading to longer half-life.[7][9] |

| Steric Bulk | Comparable to an isopropyl group[4] | Influences molecular conformation and can enhance binding selectivity.[7] |

| Bioisosterism | Can act as a bioisostere for methyl or chloro groups[6] | Allows for fine-tuning of steric and electronic properties.[6] |

Impact on Biological Activity and Pharmacokinetics

The strategic placement of a trifluoromethyl group on the quinoline scaffold can profoundly influence its biological activity and pharmacokinetic profile, ultimately determining its therapeutic potential.

Modulation of Target Binding Affinity

The unique combination of electronic and steric properties of the CF3 group can significantly enhance the binding affinity of quinoline derivatives to their biological targets.[7] The strong electron-withdrawing nature of the CF3 group can alter the electrostatic potential of the molecule, leading to more favorable interactions with the active site of an enzyme or receptor.[7] Furthermore, the lipophilicity and steric bulk of the CF3 group can promote hydrophobic interactions and optimize the fit within a binding pocket, leading to increased potency.[7]

Improved Pharmacokinetic Profile

The enhanced metabolic stability conferred by the trifluoromethyl group is a key factor in improving the pharmacokinetic properties of quinoline derivatives.[8][10] By reducing the rate of metabolic clearance, the CF3 group can lead to a longer plasma half-life, increased overall drug exposure (AUC), and improved oral bioavailability.[7][11] This allows for more convenient dosing regimens and a more sustained therapeutic effect.

Structure-Activity Relationship (SAR) Modulation

The trifluoromethyl group is a valuable tool for exploring the structure-activity relationship (SAR) of a series of quinoline derivatives. Its introduction at different positions on the quinoline ring can provide critical insights into the steric and electronic requirements for optimal biological activity. This allows medicinal chemists to systematically probe the chemical space around a lead compound and identify derivatives with improved potency and selectivity.

Caption: Modulation of Structure-Activity Relationship (SAR) with the CF3 group.

Synthetic Strategies for Trifluoromethylated Quinolines

The incorporation of a trifluoromethyl group into the quinoline scaffold can be achieved through two primary strategies: direct trifluoromethylation of a pre-formed quinoline ring or the use of CF3-containing building blocks in the synthesis of the quinoline core.

Direct Trifluoromethylation

Direct trifluoromethylation methods involve the introduction of a CF3 group onto an existing quinoline molecule. These reactions often proceed via radical, nucleophilic, or electrophilic pathways.[12]

-

Radical Trifluoromethylation: This is a common approach that utilizes reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or trifluoromethyltrimethylsilane (TMSCF3, Ruppert's reagent) in the presence of an oxidant to generate the trifluoromethyl radical (•CF3).[12] This radical can then attack the electron-rich positions of the quinoline ring.

-

Nucleophilic Trifluoromethylation: This method involves the use of a nucleophilic CF3 source, such as TMSCF3 with a fluoride activator, to add to an electrophilic position on the quinoline ring, often after activation of the ring system.[12]

-

Electrophilic Trifluoromethylation: Reagents like Umemoto's or Togni's reagents act as electrophilic sources of the "CF3+" cation and can be used to trifluoromethylate electron-rich quinoline derivatives.[12]

Synthesis from Trifluoromethylated Building Blocks

An alternative and often more regioselective approach is to construct the quinoline ring system using starting materials that already contain the trifluoromethyl group.[13] This strategy allows for precise control over the position of the CF3 substituent. Common building blocks include trifluoromethylated anilines, β-ketoesters, or α,β-unsaturated ketones.[14][15] Classical quinoline syntheses like the Friedländer, Skraup, or Doebner-von Miller reactions can be adapted using these fluorinated precursors.

Experimental Protocol: Synthesis of 2-CF3-3-arylquinolines

This protocol is a representative example of constructing a trifluoromethylated quinoline from a CF3-containing building block, as described by V.O. Iaroshenko et al.[14][15]

Step 1: Synthesis of α-CF3-enamines

-

To a solution of a trifluoromethylated haloalkene (1.0 eq) in a suitable solvent (e.g., THF), add pyrrolidine (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude α-CF3-enamine, which can often be used in the next step without further purification.

Step 2: Synthesis of ortho-nitro-substituted α,β-diaryl-CF3-enones

-

In a round-bottom flask, dissolve the α-CF3-enamine (1.0 eq) and a 2-nitrobenzaldehyde derivative (1.1 eq) in glacial acetic acid.

-

Heat the reaction mixture at 80-90 °C for 6-12 hours.

-

Monitor the reaction by TLC or NMR until the starting materials are consumed.

-

After cooling, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel.

Step 3: Reductive Cyclization to 2-CF3-3-arylquinolines

-

To a solution of the ortho-nitro-substituted enone (1.0 eq) in a mixture of acetic acid and ethanol, add iron powder (5.0 eq).

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer and purify the final product by column chromatography or recrystallization to afford the desired 2-CF3-3-arylquinoline.

Caption: Synthetic workflow for 2-CF3-3-arylquinolines.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for the design and optimization of quinoline-based drug candidates. Its unique combination of lipophilicity, electron-withdrawing character, metabolic stability, and steric bulk provides a means to rationally modulate the physicochemical and biological properties of these important heterocyclic scaffolds.[7][16] A thorough understanding of the multifaceted effects of the trifluoromethyl group, coupled with robust synthetic strategies for its incorporation, will continue to drive the discovery and development of novel and improved quinoline-derived therapeutics.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Analysis of 7-(Trifluoromethyl)quinolin-2-amine: A Guide for Drug Discovery and Molecular Engineering

Abstract

This technical guide provides an in-depth exploration of the molecular architecture, spectroscopic signatures, and electronic properties of 7-(Trifluoromethyl)quinolin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging high-level quantum chemical calculations, we dissect the molecule's structural, vibrational, and electronic characteristics to furnish a foundational understanding for researchers, scientists, and drug development professionals. This document navigates through geometry optimization, theoretical spectroscopic analysis (FT-IR and NMR), frontier molecular orbital (FMO) theory, and molecular electrostatic potential (MEP) mapping. Furthermore, a validated protocol for molecular docking is presented to probe the compound's potential as a targeted therapeutic agent. The synthesis of computational data and established theoretical principles offers a predictive framework to guide future experimental design and accelerate the drug discovery pipeline.

Introduction: The Quinoline Scaffold and the Role of Theoretical Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of specific substituents, such as the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amine (-NH2) group, can profoundly modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. The subject of this guide, this compound, combines these features, making it a compelling candidate for theoretical investigation.

Computational chemistry provides an indispensable toolkit for modern drug discovery, enabling the prediction of molecular properties and interactions before committing to resource-intensive and time-consuming experimental synthesis and testing.[2] By employing methods like Density Functional Theory (DFT), we can elucidate ground-state geometries, predict spectroscopic fingerprints, and quantify electronic parameters that govern molecular reactivity and intermolecular interactions.[3] This in-silico approach accelerates the design-synthesize-test cycle by prioritizing compounds with the highest probability of desired activity.

This guide delineates a comprehensive theoretical workflow for characterizing this compound, offering both the foundational theory and practical protocols for its computational analysis.

Caption: Overall workflow for the theoretical study of this compound.

Molecular Geometry and Structural Optimization

The foundational step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the minimum potential energy.

Causality Behind Method Selection

Functional and Basis Set: The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[4][5] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation.

-

Basis Set (6-311++G(d,p)): The 6-311++G(d,p) basis set provides a robust and flexible description of the atomic orbitals. The "6-311" indicates a triple-zeta valence set, allowing for more accurate modeling of electron distribution. The "++G" adds diffuse functions for both heavy atoms and hydrogens, crucial for describing lone pairs and non-covalent interactions. The "(d,p)" polarization functions allow orbitals to change shape, accounting for the anisotropic electron distribution in a bonded environment.[6][7] This combination is well-suited for quinoline derivatives.[6][8]

Protocol: Geometry Optimization

-

Structure Building: Construct the 2D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Initial Cleaning: Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

DFT Calculation Setup:

-

Select the DFT method: B3LYP.

-

Select the basis set: 6-311++G(d,p).

-

Specify the calculation type as "Optimization" (Opt).

-

A subsequent "Frequency" (Freq) calculation should be included to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Verification: Confirm the convergence of the optimization and check the output for the absence of imaginary frequencies.

Optimized Structural Parameters

The optimized geometry reveals key structural features. For instance, the C-N bond lengths within the quinoline ring are intermediate between single and double bonds, indicating electron delocalization.[8] The planarity of the quinoline ring system is a critical feature influencing its electronic properties. The bond lengths and angles involving the trifluoromethyl and amine groups provide insight into their electronic influence on the aromatic system. A study on a similar molecule, 4-amino-2-methyl-7-(trifluoromethyl)quinoline, calculated C-F bond lengths to be between 1.347–1.358 Å and N-H bond lengths in the range of 1.007–1.015 Å.[1]

Spectroscopic Analysis: A Theoretical Benchmark

Theoretical calculations can predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra with high accuracy. Comparing these theoretical spectra with experimental data serves as a crucial validation of the chosen computational method and the optimized molecular structure.[7]

Vibrational Spectroscopy (FT-IR)

Vibrational frequency calculations predict the energies at which a molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions.

Protocol: FT-IR Spectrum Calculation

-

Use the optimized geometry from the previous step (at the B3LYP/6-311++G(d,p) level).

-

Perform a "Frequency" calculation using the same functional and basis set.

-

The output will list the harmonic vibrational frequencies (in cm⁻¹). These are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and systematic errors in the method.[8]

-

Visualize the spectrum and analyze the atomic motions (vibrational modes) associated with each frequency.

Data Interpretation: Key vibrational modes for this compound are expected in specific regions. The N-H stretching of the amine group typically appears in the 3300-3500 cm⁻¹ range.[9] Aromatic C-H stretches are found around 3000-3100 cm⁻¹.[8] The strong C-F stretching modes of the trifluoromethyl group are characteristically observed in the 1100-1350 cm⁻¹ region.[9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | 3300 - 3500 | Primary amine group (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Quinoline ring C-H bonds |

| C=C / C=N Stretch | 1500 - 1620 | Aromatic ring stretching |

| N-H Bend | 1550 - 1650 | Primary amine scissoring |

| C-N Stretch | 1250 - 1350 | Amine C-N bond |

| C-F Stretch | 1100 - 1350 | Trifluoromethyl group (-CF₃) |

| Table 1: Predicted FT-IR assignments for this compound. |

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into NMR chemical shifts (δ).[1][10]

Protocol: NMR Chemical Shift Calculation

-

Use the optimized geometry (B3LYP/6-311++G(d,p)).

-

Perform an "NMR" calculation specifying the GIAO method.

-

Calculate the chemical shifts by referencing the computed absolute shielding values to that of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

-

δ_calc = σ_TMS - σ_calc

-

-

Correlate the calculated shifts with the molecular structure.

Data Interpretation: The electron-withdrawing -CF₃ group is expected to deshield nearby protons and carbons, shifting their signals downfield. Conversely, the electron-donating -NH₂ group will cause an upfield shift (shielding) for adjacent nuclei, particularly at the ortho and para positions. Comparing the calculated ¹H and ¹³C NMR shifts with experimental data for similar compounds provides strong evidence for structural assignment.[11][12] Studies on related quinolines have shown excellent correlation between GIAO-calculated and experimental shifts.[1][11]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy (E_HOMO) corresponds to a better electron donor.[2]

-

LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy (E_LUMO) corresponds to a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A small gap suggests high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable.[3][13]

The distribution of the HOMO and LUMO orbitals across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the electron-donating amine group is expected to contribute significantly to the HOMO, while the electron-withdrawing trifluoromethyl group and the quinoline ring's π-system will influence the LUMO.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[14]

Caption: Relationship between HOMO/LUMO energies and global reactivity descriptors.

| Parameter | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Global electrophilic nature of the molecule. |

| Table 2: Global Reactivity Descriptors derived from FMO energies. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are often located around hydrogen atoms, especially those attached to electronegative atoms (e.g., N-H).

-

Green Regions (Neutral Potential): Indicate areas of near-zero potential.

For this compound, the MEP map would likely show negative potential around the quinoline nitrogen and the amine nitrogen, making them sites for hydrogen bonding or coordination. Positive potential would be expected on the amine hydrogens.[13]

Probing Biological Activity: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[15] It is instrumental in structure-based drug design for screening virtual libraries and understanding binding mechanisms.[16][17]

Causality and Target Selection

Quinoline derivatives are known to inhibit a variety of biological targets, such as kinases, DNA gyrase, and reverse transcriptase.[16][18] The choice of target protein is critical. For this guide, we will outline a general protocol that can be adapted to any relevant protein target whose 3D structure is available in the Protein Data Bank (PDB).

Protocol: Molecular Docking Simulation

Caption: A generalized workflow for molecular docking simulations.

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or PyMOL, prepare the receptor by removing water molecules and co-crystallized ligands, repairing missing atoms, and adding polar hydrogens.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign appropriate atom types and charges (e.g., Gasteiger charges).

-

-

Grid Box Definition:

-